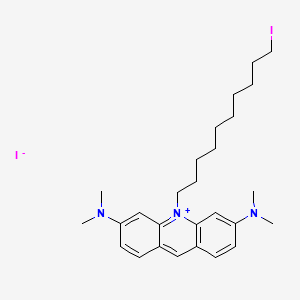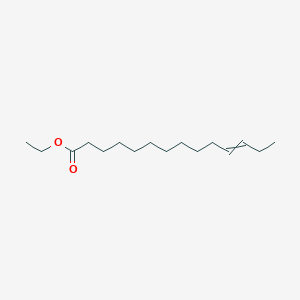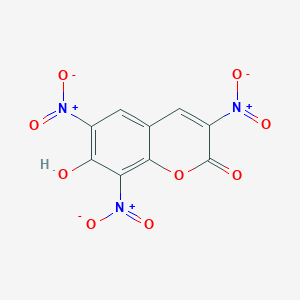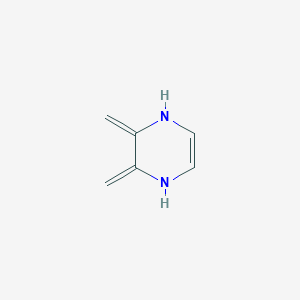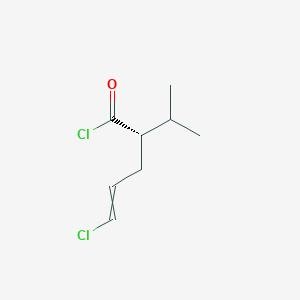
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is an organic compound with a unique structure that includes a chlorine atom, an isopropyl group, and an enoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride typically involves the chlorination of a suitable precursor. One common method is the reaction of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoic acid+SOCl2→(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride+SO2+HCl
This method is efficient and commonly used in laboratory settings.
Industrial Production Methods
In an industrial context, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining safety and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with electrophiles or nucleophiles.
Hydrolysis: The compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Electrophiles: Halogens, acids
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Lewis acids, bases
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amides, esters, or thioesters can be formed.
Addition Products: Products formed by the addition of electrophiles or nucleophiles to the double bond.
Aplicaciones Científicas De Investigación
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-5-Chloro-2-(methyl)pent-4-enoyl chloride
- (2S)-5-Bromo-2-(propan-2-yl)pent-4-enoyl chloride
- (2S)-5-Chloro-2-(propan-2-yl)hex-4-enoyl chloride
Uniqueness
(2S)-5-Chloro-2-(propan-2-yl)pent-4-enoyl chloride is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. The presence of the isopropyl group and the enoyl chloride moiety makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
324519-69-9 |
|---|---|
Fórmula molecular |
C8H12Cl2O |
Peso molecular |
195.08 g/mol |
Nombre IUPAC |
(2S)-5-chloro-2-propan-2-ylpent-4-enoyl chloride |
InChI |
InChI=1S/C8H12Cl2O/c1-6(2)7(8(10)11)4-3-5-9/h3,5-7H,4H2,1-2H3/t7-/m0/s1 |
Clave InChI |
VSGPLKYLPCEBHQ-ZETCQYMHSA-N |
SMILES isomérico |
CC(C)[C@H](CC=CCl)C(=O)Cl |
SMILES canónico |
CC(C)C(CC=CCl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


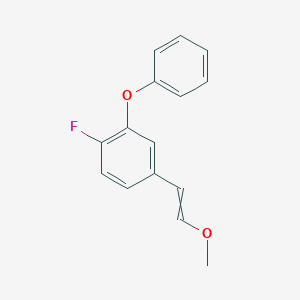
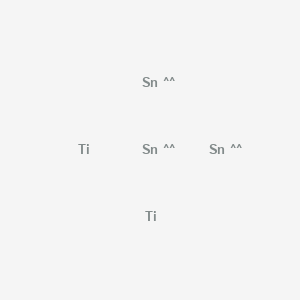
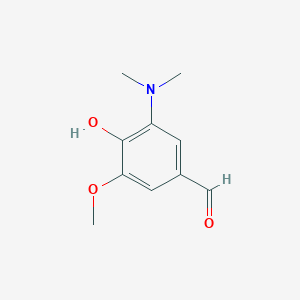
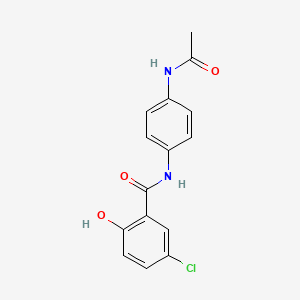
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)
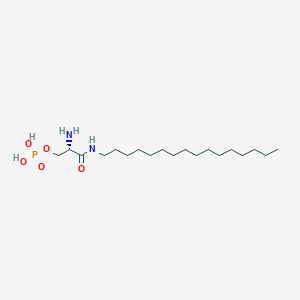
![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)
![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
![Butanedioic acid, [(4-methoxyphenyl)methyl]oxo-, diethyl ester](/img/structure/B14257717.png)
